Navoximod

Descripción general

Descripción

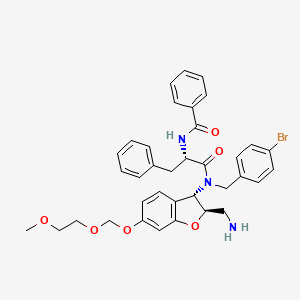

Navoximod is an investigational small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) that is currently under clinical trial . It has potential immunomodulating and antineoplastic activities . Upon administration, Navoximod targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the essential amino acid tryptophan into kynurenine .

Synthesis Analysis

The crystallization-induced diastereomer transformation (CIDT) of a precursor to Navoximod was investigated using online HPLC . The effects of time, temperature, and equivalents of chiral resolving agent on the reaction yield and e.e. were interrogated . An inline racemization approach was applied after the CIDT and selective racemization over decomposition was demonstrated .

Molecular Structure Analysis

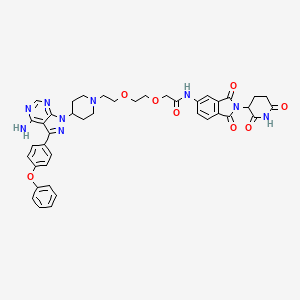

Navoximod has a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 .

Chemical Reactions Analysis

The recently reported crystallization-induced diastereomer transformation (CIDT) of a precursor to Navoximod was investigated . By employing both chiral and achiral stationary phases, the effects of time, temperature, and equivalents of chiral resolving agent on the reaction yield and e.e. were interrogated .

Physical And Chemical Properties Analysis

Navoximod has a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 . It is recommended to be stored at -20°C for long term .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

Navoximod is an orally active Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor . IDO1 plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Navoximod can restore T cell function and reduce Kyn levels in plasma .

Combination with Other Therapies

Navoximod can be combined with other immunotherapy therapies, including checkpoint inhibitors, monoclonal antibodies (mAbs), and vaccines . It can also be combined with standard chemo or radiotherapy .

Overcoming Tumor-Induced Immunosuppression

Navoximod can help overcome tumor-induced immunosuppression . It inhibits the IDO1 enzyme, which suppresses CD8+ T effector cells and natural killer (NK) cells, and increases the activity of CD4+ T regulatory cells (Treg) and myeloid-derived suppressor cells (MDSC) .

Treating Various Cancers

Navoximod is being developed for treating various cancers, especially melanoma, breast cancer, and non-small cell lung cancer (NSCLC) .

Targeting Tumors Expressing Both IDO1 and TDO

Navoximod may exhibit unique activity in tumors expressing both IDO1 and TDO . This could be of potential relevance to intrinsic or acquired resistance to IDO1 blockade .

Pharmacokinetics

Navoximod is rapidly absorbed, with a median T max of approximately 1 hour . It demonstrates dose-proportional and linear pharmacokinetics at the evaluated dose levels . The pharmacokinetics of navoximod when given in combination with atezolizumab is consistent with single-agent pharmacokinetic observations .

Mecanismo De Acción

Target of Action

Navoximod primarily targets the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a cytosolic enzyme that plays a pivotal role in cancer immune escape . It is activated in many human cancers in tumor, stromal, and innate immune cells where its expression tends to be associated with poor prognosis .

Mode of Action

Upon administration, it targets and binds to IDO1 , inhibiting its function . This inhibition results in a decrease in kynurenine in tumor cells .

Biochemical Pathways

IDO1 plays a crucial role in the kynurenine pathway of tryptophan metabolism . It catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By inhibiting IDO1, Navoximod disrupts this pathway, leading to an increase in tryptophan levels .

Pharmacokinetics

Navoximod demonstrates a linear pharmacokinetic profile . It is given orally every 12 hours continuously for 21 consecutive days of each cycle .

Result of Action

The inhibition of IDO1 by Navoximod restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes . It also causes a reduction in tumor-associated regulatory T-cells (Tregs) . This results in an enhanced immune response against the tumor cells.

Action Environment

The efficacy of Navoximod can be influenced by the tumor microenvironment. Tumor cells can avoid destruction by the immune system through multiple local immunosuppression mechanisms . By inhibiting IDO1, Navoximod can overcome these immunosuppressive mechanisms and restore the immune system’s ability to distinguish and eliminate tumor cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHPNLFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Navoximod | |

CAS RN |

1402837-78-8 | |

| Record name | Navoximod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAVOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

methanone](/img/structure/B609350.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)